molecular formula C19H14BrFN2O2 B6547487 N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946230-63-3

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547487
CAS No.: 946230-63-3
M. Wt: 401.2 g/mol
InChI Key: PKROWHZAJYRVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-3-carboxamide derivative featuring a 3-bromophenyl amide group and a 2-fluorophenylmethyl substituent at the 1-position of the dihydropyridinone core. Its molecular formula is C₂₀H₁₅BrFN₂O₂, with a calculated molecular weight of 417.22 g/mol.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKROWHZAJYRVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds followed by cyclization under acidic or basic conditions. The structure can be represented as follows:

C19H16BrFN3O2\text{C}_{19}\text{H}_{16}\text{BrF}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives. For instance, derivatives similar to this compound have shown significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for these compounds, indicating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)MBC (µg/mL)
7b0.220.25
100.300.35
130.280.32

These compounds exhibited not only bactericidal effects but also significant antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer properties of dihydropyridine derivatives have been extensively studied. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines. For example, studies on MCF-7 breast cancer cells revealed that this compound triggers cell death through the activation of caspase pathways.

Case Study: Synergistic Effects with Chemotherapy

A notable case study involved the combination of this compound with doxorubicin in MDA-MB-231 cells, where a synergistic effect was observed. The combination therapy led to a significant reduction in cell viability compared to either agent alone, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents .

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation:

  • Enzyme Inhibition : The compound demonstrated inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM and 0.52–2.67 µM respectively .
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to increased caspase activity and subsequent cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core scaffold with several pyridine/pyridazine carboxamides, differing primarily in substituents on the phenyl ring and benzyl group. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Substituent on Amide Benzyl Group Molecular Weight (g/mol) Key Features
Target Compound 3-Bromophenyl 2-Fluorophenylmethyl 417.22 Bromine enhances lipophilicity and halogen bonding potential.
BG15463 3-Chloro-4-fluorophenyl 2-Fluorophenylmethyl 374.77 Chlorine and fluorine substituents improve electronegativity; smaller size may reduce steric hindrance.
N-(3-Methylphenyl) derivative 3-Methylphenyl 2-Fluorophenylmethyl 352.37 Methyl group lacks halogen bonding capacity; reduced steric bulk.
DYT10592 2-(Dimethylamino)ethyl 4-Chlorophenylmethyl 363.83 Dimethylaminoethyl group enhances solubility; 4-chlorobenzyl alters spatial orientation.
Proteasome Inhibition ()

Pyridine/pyridazine carboxamides in (e.g., compounds 8, 9, 11) demonstrate Trypanosoma cruzi proteasome inhibition. Substituent variations significantly impact potency:

  • Fluorine at the benzyl group (e.g., 2-fluorophenylmethyl in the target compound) improves binding affinity due to electronegative interactions .
  • Bromine at the 3-position of the phenyl ring (target compound) may enhance hydrophobic interactions compared to chlorine or methyl groups in analogues .
Solubility and Pharmacokinetics
  • The dimethylaminoethyl group in DYT10592 increases aqueous solubility, whereas the target compound’s bromine may reduce solubility but improve membrane permeability.
  • Halogenated derivatives (e.g., BG15463 ) generally exhibit longer metabolic half-lives than non-halogenated analogues due to resistance to oxidative degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.